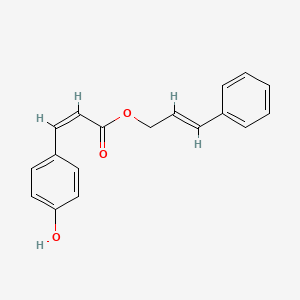
(E)-Cinnamyl-(Z)-p-coumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Cinnamyl-(Z)-p-coumarate is a useful research compound. Its molecular formula is C18H16O3 and its molecular weight is 280.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How can (E)-Cinnamyl-(Z)-p-coumarate be structurally characterized in plant extracts?
- Methodological Answer : Utilize high-performance liquid chromatography coupled with quadrupole-Exactive mass spectrometry (HPLC-Q-Exactive-MS) for preliminary identification based on molecular weight and fragmentation patterns. Confirm stereochemical assignments (E/Z isomerism) via nuclear magnetic resonance (NMR), particularly 2D-COSY and NOESY experiments, to resolve spatial configurations of the cinnamyl and coumarate moieties .
Q. What extraction protocols optimize yield and purity of this compound from natural sources?
- Methodological Answer : Employ gradient solvent systems (e.g., methanol:water or ethyl acetate:hexane) adjusted to the compound’s polarity. Validate purity via HPLC with UV detection at 280 nm (characteristic absorbance of conjugated aromatic systems) and cross-reference with authentic standards .
Q. How can researchers verify the regioselectivity of esterification in this compound biosynthesis?
- Methodological Answer : Synthesize isotope-labeled precursors (e.g., ¹³C-cinnamic acid) and track incorporation into the ester bond using tandem MS. Compare results with in vitro enzymatic assays using recombinant acyltransferases to confirm positional specificity .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported catabolic pathways of this compound in microbial systems?
- Methodological Answer : Integrate multi-omics approaches (transcriptomics, proteomics) to identify gene clusters and enzymes involved. For example, in Rhodopseudomonas palustris, quantitative proteomics with ¹⁵N metabolic labeling revealed non-β-oxidation routes for p-coumarate degradation, resolving discrepancies with β-oxidation hypotheses . Use knockout mutants to validate pathway necessity.
Q. How can researchers assess the impact of this compound stereochemistry on biological activity?
- Methodological Answer : Synthesize pure E/Z isomers via photochemical or catalytic methods and evaluate bioactivity (e.g., anti-inflammatory or α-glucosidase inhibition) using dose-response assays. Compare IC₅₀ values and molecular docking simulations to correlate stereochemistry with binding affinity .
Q. What strategies address low stability of this compound in aqueous solutions during pharmacokinetic studies?
- Methodological Answer : Stabilize the compound using cyclodextrin encapsulation or lipid-based nanoformulations. Monitor degradation kinetics via LC-MS under varying pH and temperature conditions. Optimize storage buffers with antioxidants (e.g., ascorbic acid) .
Q. Data Analysis & Theoretical Frameworks
Q. How should researchers model the interaction between this compound and lignin polymers in plant cell walls?
- Methodological Answer : Apply ¹³C–¹H heteronuclear single-quantum coherence (HSQC) NMR to map covalent linkages. For maize lignin, this confirmed γ-position acylation of p-coumarate, refuting earlier α-position hypotheses. Cross-validate with synthetic deuterated lignin models .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound bioactivity studies?
属性
分子式 |
C18H16O3 |
|---|---|
分子量 |
280.3 g/mol |
IUPAC 名称 |
[(E)-3-phenylprop-2-enyl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H16O3/c19-17-11-8-16(9-12-17)10-13-18(20)21-14-4-7-15-5-2-1-3-6-15/h1-13,19H,14H2/b7-4+,13-10- |
InChI 键 |
JDBSEUVQZVQSCN-AHGNYBSDSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C=C\C2=CC=C(C=C2)O |
规范 SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















